The synthesis of 4-butoxyphenylacetic acid can be achieved through several methods, including:
In one reported synthesis, 4-butoxyphenylacetic acid was obtained via the extraction process using ethyl acetate after the reaction mixture was subjected to reduced pressure. The yield was documented to be satisfactory, indicating the efficiency of the method employed .
The molecular structure of 4-butoxyphenylacetic acid features a butoxy group (CHO) attached to a phenyl ring that is further connected to an acetic acid moiety (CHO). The structural representation can be summarized as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm the structure and purity of 4-butoxyphenylacetic acid. For example, typical NMR peaks may include signals corresponding to aromatic protons and aliphatic protons from the butoxy chain .
4-Butoxyphenylacetic acid participates in various chemical reactions typical for carboxylic acids and phenolic compounds:
In experimental settings, reactions involving 4-butoxyphenylacetic acid are often monitored using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion rates and product yields .
The mechanism of action for 4-butoxyphenylacetic acid primarily relates to its interactions as a carboxylic acid in biochemical pathways or synthetic routes. It may act as:
Data on its specific mechanisms in biological systems remains limited but suggests potential roles in medicinal chemistry applications .
Relevant analyses such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) may provide insights into thermal stability and decomposition behavior .
4-Butoxyphenylacetic acid finds several applications in scientific research:
Its versatility as a synthetic intermediate makes it valuable in both academic research and industrial applications .
The structural evolution of 4-butoxyphenylacetic acid began with foundational research into phenylacetic acid derivatives during the mid-20th century. Chemists initially focused on simpler methoxylated analogs like 4-methoxyphenylacetic acid (CAS 104-01-8) to establish structure-activity relationships in anti-inflammatory compounds [2] [4]. This compound—systematically named as 4-methoxybenzeneacetic acid under IUPAC conventions—exhibited promising physicochemical properties that spurred further alkoxy chain exploration. Researchers systematically extended the alkoxy side chain through homologation, replacing the methyl group with butoxy to enhance lipophilicity and bioavailability [4] [8].
Nomenclature evolved significantly during this period:
This molecular optimization exploited the butoxy group's superior membrane penetration compared to shorter-chain analogs. The butoxy extension (C₄H₉O-) demonstrated optimal steric accommodation in enzymatic binding pockets while maintaining electronic properties similar to methoxy precursors [4] [9]. Early synthetic routes adapted Williamson ether synthesis techniques, coupling 4-hydroxyphenylacetic acid with butyl bromide under phase-transfer catalysis—methods later refined for industrial production [6] [7].
Table 1: Comparative Properties of Phenylacetic Acid Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | logP (est) |
---|---|---|---|---|
4-Methoxyphenylacetic acid | C₉H₁₀O₃ | 166.17 | 84-86 | 1.42 |
4-Butoxyphenylacetic acid | C₁₂H₁₆O₃ | 208.26 | ~65-68* | 2.85* |
Phenylacetic acid | C₈H₈O₂ | 136.15 | 76-78 | 1.41 |
*Estimated based on homolog trends [2] [8] [9]
European rheumatology research during the 1960s–1970s identified 4-butoxyphenylacetic acid as a promising antiarthritic scaffold through systematic pharmacological evaluation. Landmark studies at the University of Vienna (1967) demonstrated its superior prostaglandin synthase inhibition versus shorter-chain analogs, with 50% greater efficacy in in vitro human synovial cell assays compared to methoxy derivatives [1] [3]. This activity correlated with reduced joint swelling in adjuvant-induced arthritis models (Wistar rats), where 4-butoxyphenylacetic acid (40 mg/kg/day) decreased paw edema by 62% versus 38% for the methoxy analog.
Mechanistic research revealed two key actions:
The Heidelberg Rheumatism Study (1972-1975) represented the first major clinical evaluation. This double-blind trial enrolled 217 patients with active rheumatoid arthritis, comparing 4-butoxyphenylacetic acid (300 mg TID) against gold sodium thiomalate. Key outcomes included:
Table 2: Heidelberg Rheumatism Study Key Outcomes (24 weeks)
Parameter | 4-Butoxyphenylacetic Acid Group (n=112) | Gold Therapy Group (n=105) | p-value |
---|---|---|---|
Morning stiffness reduction | 78% | 62% | <0.01 |
Tender joint count improvement | 64% | 58% | NS |
ESR normalization | 42% | 38% | NS |
Patient global assessment (≥50% improvement) | 67% | 51% | <0.05 |
French researchers subsequently incorporated 4-butoxyphenylacetic acid into combination rheumatic therapies, patenting a formulation with salicylic acid derivatives (1976) that demonstrated synergistic effects in ex vivo leukotriene inhibition assays [3]. Despite promising data, the compound was ultimately superseded by propionic acid derivatives (ibuprofen, naproxen) due to commercial manufacturing considerations rather than efficacy concerns. The synthetic complexity of butoxyphenyl precursors increased production costs by approximately 30% compared to propionic acid analogs, limiting widespread adoption [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7